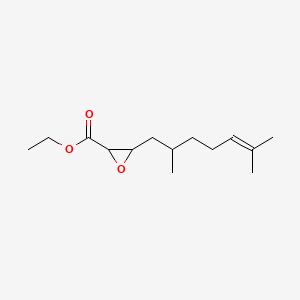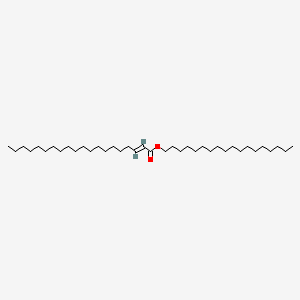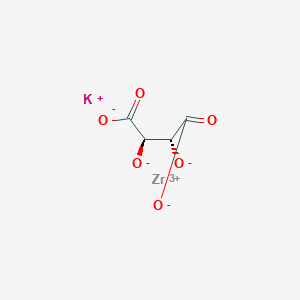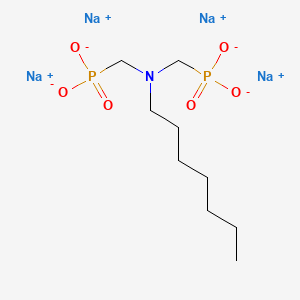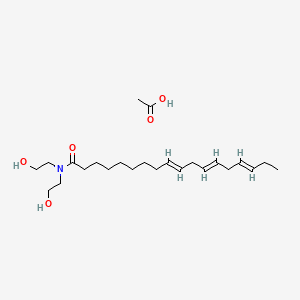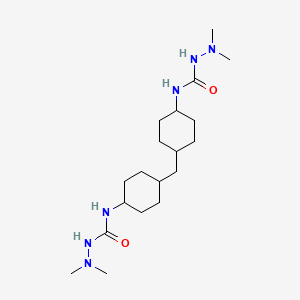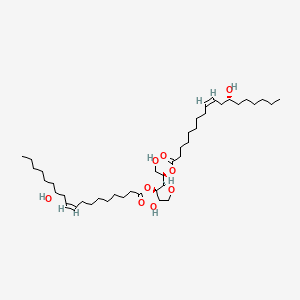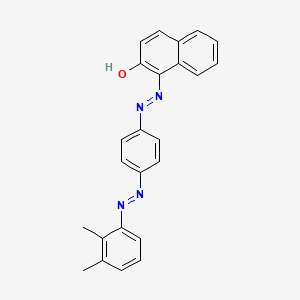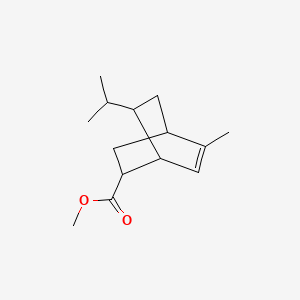
(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt is an organic compound known for its applications in various industrial and scientific fields. This compound is characterized by its complex structure, which includes a naphthyl group, a sulpho group, and a phenoxyacetic acid moiety. It is commonly used in the production of fluorescent whitening agents and has significant applications in the textile, paper, and detergent industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt typically involves multiple steps. One common method starts with the reduction of nitronaphthalene, followed by sulfonation and further reactions to introduce the phenoxyacetic acid group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous reactors, efficient separation techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulpho group to sulfonic acids or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenoxyacetic acid compounds. These products can have different properties and applications depending on the specific modifications made to the original compound .
Scientific Research Applications
(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt involves its interaction with specific molecular targets and pathways. The sulpho group and phenoxyacetic acid moiety play crucial roles in its binding to target molecules, leading to various biochemical effects. These interactions can modulate enzyme activities, alter cellular signaling pathways, and affect the overall function of biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: This compound shares a similar naphthyl and sulpho group structure but lacks the phenoxyacetic acid moiety.
Phenoxyacetic acid: While it contains the phenoxyacetic acid group, it does not have the naphthyl and sulpho groups present in (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and physical properties. These properties make it particularly effective as a fluorescent whitening agent and useful in various scientific and industrial applications .
Properties
CAS No. |
85720-95-2 |
|---|---|
Molecular Formula |
C18H13NNa2O7S |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
disodium;2-[4-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)amino]phenoxy]acetate |
InChI |
InChI=1S/C18H15NO7S.2Na/c20-17-9-15(27(23,24)25)8-11-7-13(3-6-16(11)17)19-12-1-4-14(5-2-12)26-10-18(21)22;;/h1-9,19-20H,10H2,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
XHNFPIXZIJIJCL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-])OCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


